![molecular formula C12H10ClN3O B11864723 4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11864723.png)
4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. Subsequent steps involve cyclization and chlorination to yield the final product .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing waste and environmental impact. The process involves precise control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high efficiency and selectivity .
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Position
The chlorine atom at position 4 undergoes nucleophilic aromatic substitution (SNAr) under basic conditions, enabling the introduction of diverse functional groups.
Key Reagents and Conditions
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Amines : Reactivity with primary/secondary amines (e.g., benzylamines) in polar aprotic solvents (e.g., CH₃CN) at 60–80°C .
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Alkoxides : Sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) in THF or DMF .
Example Reactions
Mechanistic Insights
The electron-withdrawing pyrimidine ring activates the 4-position for SNAr, with the furan-2-ylmethyl group at position 7 stabilizing intermediates via resonance .
Suzuki-Miyaura Cross-Coupling Reactions
The 4-chloro group participates in palladium-catalyzed cross-coupling reactions with boronic acids, forming biaryl derivatives.
Typical Conditions
Reported Applications
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Coupling with arylboronic acids (e.g., phenylboronic acid) yields 4-aryl derivatives with enhanced kinase inhibitory activity .
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Heteroaryl boronic acids (e.g., pyridyl) produce analogs with improved solubility and target selectivity .
Electrophilic Substitution on the Furan Ring
The furan-2-ylmethyl substituent undergoes electrophilic substitution, though reactivity is moderated by steric and electronic effects from the pyrrolopyrimidine core.
Demonstrated Reactions
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the furan’s 5-position, though yields are modest (≤50%) .
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Bromination : NBS (N-bromosuccinimide) in DMF selectively brominates the furan ring, enabling further functionalization .
Functionalization via Alkylation and Acylation
The methyl group at position 6 and nitrogen atoms in the pyrrole ring can be functionalized under specific conditions:
Alkylation
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N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH yields quaternary ammonium salts, though this is less common due to steric hindrance .
Acylation
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Acetyl Chloride : Reacts at the pyrrole nitrogen under anhydrous conditions (DMAP, DCM), forming N-acetyl derivatives .
Stability and Degradation Pathways
Hydrolytic Stability
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The 4-chloro group is susceptible to hydrolysis in aqueous basic media (pH > 10), forming the 4-hydroxy derivative .
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Acidic conditions (pH < 3) protonate the pyrimidine nitrogen, reducing reactivity .
Thermal Decomposition
Comparative Reactivity with Analogues
Case Studies in Drug Development
Antibacterial Agent Design
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Replacement of the 4-chloro group with a 4-(3-chlorobenzylamino) moiety improved FtsZ inhibition (IC₅₀ = 235.0 μM) while reducing cytotoxicity .
Kinase Inhibitor Optimization
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common method begins with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate, which is then converted through various intermediates to yield the final product. Industrial production emphasizes optimizing yield and purity while minimizing environmental impact.
Chemistry
4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine serves as a building block for synthesizing complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
This compound has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and compounds that inhibit these enzymes can provide insights into cancer biology and other diseases.
Medicine
The compound has shown promise in anticancer research. Its ability to inhibit specific protein kinases positions it as a candidate for developing new cancer therapies. Additionally, studies have indicated its potential antibacterial properties by targeting essential bacterial proteins.
The following table summarizes key findings related to the biological activity of this compound:
Activity | Target | IC50 Value | Notes |
---|---|---|---|
Anticancer | Various tumor lines | Varies by derivative | Significant cytotoxic effects observed |
Antibacterial | FtsZ protein | 235.0 μM | Effective against Xanthomonas oryzae |
Kinase Inhibition | Protein kinases | Not specified | Impacts cellular signaling pathways |
Antibacterial Efficacy
A study evaluated the antibacterial properties of pyrrolo[2,3-d]pyrimidine derivatives, including this compound. The compound demonstrated significant activity against bacterial strains by inhibiting the FtsZ protein, leading to bacterial cell death.
Cancer Cell Proliferation
In vitro assays on human tumor cell lines revealed that certain derivatives exhibited significant cytotoxic effects compared to established chemotherapeutic agents. These findings support further exploration into this compound's potential as an anticancer drug.
Mechanism of Action
The mechanism of action of 4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling processes that regulate cell growth, differentiation, and survival. This makes it a promising candidate for anticancer drug development .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: Another pyrrolo[2,3-d]pyrimidine derivative with a tosyl group at the 7-position.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A simpler analog without the furan-2-ylmethyl and methyl groups
Uniqueness
4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the furan-2-ylmethyl group enhances its potential as a kinase inhibitor, making it a valuable compound for medicinal chemistry research .
Biological Activity
4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H10ClN3O
- Molecular Weight : 247.68 g/mol
- CAS Number : 1255779-28-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar to other pyrimidine derivatives, this compound may exhibit inhibitory effects on DHFR, a crucial enzyme in the folate synthesis pathway, which is vital for DNA synthesis and repair .
- Targeting FtsZ Protein : Recent studies indicate that derivatives of pyrrolo[2,3-d]pyrimidine can inhibit the FtsZ protein, which is essential for bacterial cell division. This inhibition leads to bacterial cell elongation and death, making it a promising candidate for antibacterial drug development .
Biological Activity Summary
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antibacterial Efficacy : A recent study evaluated the antibacterial properties of a series of pyrrolo[2,3-d]pyrimidine derivatives against various bacterial strains. Among them, compound B6 demonstrated an IC50 value of 235.0 μM against the FtsZ protein in Xanthomonas oryzae, indicating promising antibacterial activity with low toxicity profiles .
- Cancer Cell Proliferation : In vitro assays conducted on human tumor cell lines revealed that certain derivatives showed significant cytotoxic effects. Compounds were tested for their ability to inhibit proliferation and migration, with some exhibiting higher efficacy than established chemotherapeutic agents .
Properties
Molecular Formula |
C12H10ClN3O |
---|---|
Molecular Weight |
247.68 g/mol |
IUPAC Name |
4-chloro-7-(furan-2-ylmethyl)-6-methylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H10ClN3O/c1-8-5-10-11(13)14-7-15-12(10)16(8)6-9-3-2-4-17-9/h2-5,7H,6H2,1H3 |
InChI Key |
CICNPLSIEHBPHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1CC3=CC=CO3)N=CN=C2Cl |
Origin of Product |
United States |
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